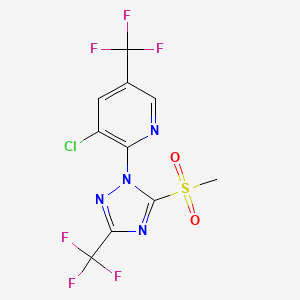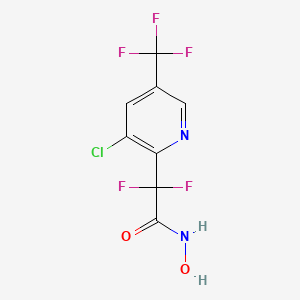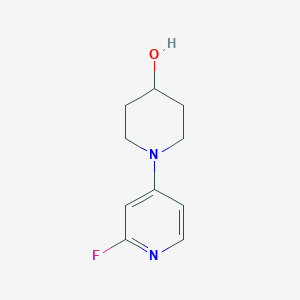
4-(2-氟吡啶-4-基)-2,6-二甲基吗啉
描述
“4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine” is a chemical compound. It contains a fluoropyridinyl group, which is a common motif in pharmaceuticals and agrochemicals . Fluoropyridines are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
While specific synthesis methods for “4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine” were not found, a study on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 was found . This method could potentially be applied to the synthesis of similar compounds.
科学研究应用
有机合成中的电化学氟化
电化学氟化是一种将氟原子引入有机分子的方法,这对于创建具有潜在药物和农业应用的化合物至关重要。Takashi 等人(1998 年)的研究探索了顺式-2,6-二甲基吗啉及其衍生物的电化学氟化,导致形成含氮氟羧酸。该过程突出了将氟掺入复杂有机结构中的合成多功能性和挑战,这与开发新的氟化药物和农用化学品有关 (Takashi 等,1998)。
吡啶衍生物的荧光行为
荧光团是能够在光激发后重新发射光的分子,它们广泛用于生物成像和诊断。Baeyens 等人(1979 年)对氨基吡啶和二氨基吡啶衍生物(包括与氟吡啶相关的衍生物)的荧光特性的研究提供了有关结构变化如何影响其荧光特性的基础知识。了解这些特性对于设计具有针对生物成像和分子诊断中的特定应用量身定制的发射特性的新荧光团至关重要 (Baeyens 和 Moerloose,1979)。
去质子化和偶联反应
氟芳烃的去质子化随后进行偶联反应是合成化学中构建复杂分子(包括药物和材料)的有力工具。Awad 等人(2004 年)的工作展示了使用锂镁盐对氟芳烃(包括 2-氟吡啶衍生物)进行去质子化的用途。该方法促进了新键的形成和具有在药物化学和材料科学中潜在应用的化合物的合成 (Awad 等,2004)。
氟化杂环的合成
氟化杂环的产生对于新药和新材料的开发至关重要。Wu 等人(2017 年)报道了通过铑(III)催化的 C-H 活化和与 2,2-二氟乙烯基甲苯磺酸酯偶联合成多种氟化杂环。该方法提供了一种合成氟化化合物的通用方法,这些化合物由于其改善的代谢稳定性和生物利用度而在制药和农用化学工业中很重要 (Wu 等,2017)。
属性
IUPAC Name |
4-(2-fluoropyridin-4-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-8-6-14(7-9(2)15-8)10-3-4-13-11(12)5-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZYBDZTNOFPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)